molecular formula C18H14N4O3 B2598312 2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 1226448-96-9

2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No. B2598312
CAS RN: 1226448-96-9
M. Wt: 334.335
InChI Key: OBBHHCWUIIDCRU-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d]isoxazol-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide” is a chemical compound with the molecular formula C24H27FN4O4 . It is categorized under heterocycles, impurities, pharmaceutical standards, intermediates, and fine chemicals .


Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including an isoxazole ring, a phthalazine ring, and an acetamide group . The presence of these groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 454.49 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally.

Scientific Research Applications

Catalyst-Free Annulations and Synthesis of 1,2-Dihydroquinolines

Synthetic Auxin and Intermediate in Zonisamide Synthesis

Polysubstituted 2,3-Dihydropyrroles via [3+2]-Annulations

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-17(9-14-13-7-3-4-8-16(13)25-22-14)19-10-15-11-5-1-2-6-12(11)18(24)21-20-15/h1-8H,9-10H2,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBHHCWUIIDCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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